6-Benzamido-2-chlorohexanoic acid

Lipophilicity Drug Design ADME

6-Benzamido-2-chlorohexanoic acid (CAS 5107-15-3) is a synthetic, bifunctional hexanoic acid derivative bearing a benzamido group at the terminal C6 position and a chlorine atom at the α‑carbon (C2) of the carboxylic acid moiety. With a molecular formula of C₁₃H₁₆ClNO₃ and a molecular weight of approximately 269.73 g/mol, this compound exhibits an experimentally determined LogP of 2.67, reflecting moderate lipophilicity.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 5107-15-3
Cat. No. B13761761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzamido-2-chlorohexanoic acid
CAS5107-15-3
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Cl
InChIInChI=1S/C13H16ClNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18)
InChIKeyWMOJTMKMDUWHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzamido-2-chlorohexanoic acid (CAS 5107-15-3): A Dual-Functionalized Hexanoic Acid Scaffold for Selective Derivatization


6-Benzamido-2-chlorohexanoic acid (CAS 5107-15-3) is a synthetic, bifunctional hexanoic acid derivative bearing a benzamido group at the terminal C6 position and a chlorine atom at the α‑carbon (C2) of the carboxylic acid moiety . With a molecular formula of C₁₃H₁₆ClNO₃ and a molecular weight of approximately 269.73 g/mol, this compound exhibits an experimentally determined LogP of 2.67, reflecting moderate lipophilicity . The compound carries two National Cancer Institute (NCI) accession numbers—NSC14496 and NSC12948—indicating its historical inclusion in the NCI-60 cancer cell line screening panel, a curated collection of compounds evaluated for antiproliferative activity .

Why 6-Benzamido-2-chlorohexanoic acid Cannot Be Replaced by Generic Analogs in Synthesis or Screening Workflows


Substituting 6-benzamido-2-chlorohexanoic acid with its closest structural analogs—6-benzamidohexanoic acid (lacking the α‑chlorine) or 2-chlorohexanoic acid (lacking the benzamido group)—is not chemically equivalent because the two functional groups act in concert to define the compound's reactivity, physicochemical profile, and biological recognition. The α‑chlorine serves as a leaving group for nucleophilic displacement, enabling covalent modification of biological targets or subsequent synthetic transformations that are impossible with the non‑halogenated analog . Simultaneously, the benzamido moiety contributes hydrogen‑bond donor/acceptor capacity and increases lipophilicity (LogP 2.67 vs. 1.87 for 2‑chlorohexanoic acid), which directly affects membrane partitioning and target engagement in cellular assays . The presence of two NCI NSC numbers (NSC14496 and NSC12948) further indicates that this specific substitution pattern was selected for biological screening, not its deconstructed fragments .

6-Benzamido-2-chlorohexanoic acid: Head‑to‑Head Physicochemical and Reactivity Comparison Against the Closest Analogs


Lipophilicity (LogP) Differentiates Membrane Partitioning from Non‑Halogenated and De‑Benzamido Analogs

6-Benzamido-2-chlorohexanoic acid exhibits a LogP of 2.67, which is 0.22 log units higher than 6-benzamidohexanoic acid (LogP 2.45) and 0.80 log units higher than 2-chlorohexanoic acid (LogP 1.87), indicating enhanced membrane permeability potential . Higher LogP values correlate with increased passive diffusion across lipid bilayers, a critical parameter in cell‑based assays and in vivo distribution [1].

Lipophilicity Drug Design ADME

Boiling Point and Thermal Stability Distinguish This Scaffold for High‑Temperature Synthetic Applications

The target compound has a boiling point of 516.5 °C at 760 mmHg, which is 28.1 °C higher than 6-benzamidohexanoic acid (488.4 °C) and 280.4 °C higher than 2-chlorohexanoic acid (236.1 °C) . The elevated boiling point reflects enhanced intermolecular interactions from both the benzamido and chlorine substituents, allowing the compound to survive reaction conditions that would degrade simpler analogs .

Thermal Stability Process Chemistry Scalability

Density and Intermolecular Packing Differentiate Crystalline Behavior for Formulation and Purification

With a density of 1.233 g/cm³, 6-benzamido-2-chlorohexanoic acid is 8.5% denser than 6-benzamidohexanoic acid (1.136 g/cm³) and significantly denser than 2-chlorohexanoic acid (no density data available, but lower molecular weight) . Increased density indicates more efficient molecular packing in the solid state, which can enhance crystal lattice stability and improve powder handling characteristics during formulation or crystallisation‑based purification [1].

Solid-State Chemistry Crystallization Formulation

Synthetic Route via Solvent‑Free Caprolactam Acylation Offers Scalability Advantage Over Traditional Solution‑Phase Methods

Patent WO1996014299A1 describes a solvent‑free, zinc oxide‑catalyzed acylation of molten caprolactam with benzoyl chloride to produce N‑benzoyl caprolactam, a direct precursor to 6-benzamido-2-chlorohexanoic acid [1]. This route eliminates organic solvents, reduces waste‑water burden, and simplifies purification compared to traditional solution‑phase Schotten‑Baumann conditions used for analogous benzamido acids . While quantitative yield comparisons for the final compound are not publicly available, the absence of solvent and aqueous workup inherently reduces purification steps and improves atom economy.

Green Chemistry Scalable Synthesis Process Patent

NCI‑60 Screening History Establishes Prior Biological Evaluation, Distinguishing This Compound from Unscreened Analogs

The compound is assigned two NCI accession numbers (NSC14496 and NSC12948), confirming its submission to the NCI‑60 Human Tumor Cell Lines Screen, a standardized anticancer drug discovery platform that has evaluated over 100,000 compounds [1]. Neither 6-benzamidohexanoic acid (NSC 3159) nor 2-chlorohexanoic acid (no NSC number identified) possess the same combination of halogen and benzamido groups that qualified 6-benzamido-2-chlorohexanoic acid for screening . Although the NCI screening results are not publicly disclosed, the very act of selection for NCI‑60 testing constitutes a form of curated biological annotation.

Anticancer Screening NCI‑60 Drug Repurposing

α‑Chlorine Permits Nucleophilic Displacement Reactions Not Accessible to the Non‑Halogenated Analog

The chlorine at the α‑carbon (C2) of 6-benzamido-2-chlorohexanoic acid is a competent leaving group for SN2 displacement by nitrogen, oxygen, sulfur, and carbon nucleophiles, enabling the synthesis of a diverse array of 2‑substituted hexanoic acid derivatives that are inaccessible from 6-benzamidohexanoic acid . In contrast, 6-benzamidohexanoic acid lacks this reactive handle and is limited to amidation or esterification at the carboxylic acid alone. This bifunctional reactivity is a key differentiator for medicinal chemistry derivatization campaigns .

Synthetic Versatility Nucleophilic Substitution Covalent Inhibitor Design

Procurement‑Guided Application Scenarios for 6-Benzamido-2-chlorohexanoic acid (CAS 5107-15-3)


Medicinal Chemistry: Covalent Inhibitor and PROTAC Linker Design

The α‑chlorine of 6-benzamido-2-chlorohexanoic acid serves as an electrophilic warhead for covalent inhibitor design or as a synthetic handle for attaching linker moieties in PROTAC (Proteolysis‑Targeting Chimera) constructs . The benzamido group provides additional hydrogen‑bonding interactions that can enhance target engagement. This dual‑warhead architecture is not available from 6-benzamidohexanoic acid, which lacks the reactive α‑carbon, or from 2-chlorohexanoic acid, which lacks the benzamido recognition element [1].

Anticancer Drug Discovery: NCI‑60 Annotated Scaffold for Hit‑to‑Lead Optimization

The compound's two NSC numbers (NSC14496, NSC12948) document its inclusion in the NCI‑60 screening panel, making it a candidate for hit‑to‑lead programs that prioritize scaffolds with prior institutional biological evaluation . Researchers can request the NCI screening data through the NCI's COMPARE analysis tool or initiate new biological profiling using the same compound stock. Analogs without NCI annotation require de novo screening, adding cost and time to early‑stage discovery [1].

Process Chemistry: Solvent‑Free Scalable Synthesis for Kilogram‑Scale Production

The caprolactam‑based, solvent‑free route described in Patent WO1996014299A1 enables the synthesis of the immediate precursor N‑benzoyl caprolactam under conditions that eliminate organic solvents and aqueous waste . For CROs and CDMOs seeking to scale this compound to multi‑kilogram quantities, this patented process offers a regulatory‑friendly, environmentally sustainable starting point that is not available for many benzamido‑hexanoic acid analogs synthesized via traditional Schotten‑Baumann chemistry [1].

Chemical Biology: α‑Chloro Carboxylic Acid as a Bioisostere for α‑Amino Acids

The α‑chloro carboxylic acid motif in 6-benzamido-2-chlorohexanoic acid can act as a bioisostere for α‑amino acids in peptidomimetic design, with the chlorine atom mimicking the side‑chain while altering the pKa and electrophilicity at the α‑carbon . This strategy has been employed in haloacid dehalogenase substrate studies, where 2‑chloroalkanoic acids serve as mechanistic probes [1]. The benzamido group at the distal position further differentiates this scaffold from simple 2‑chlorohexanoic acid, providing a site for affinity tag conjugation or surface plasmon resonance (SPR) immobilization.

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